

Physicochemical Properties of Nickel-Vanadium Nanostructures

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Compound of Interest		
Compound Name:	Nickel;vanadium	
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The properties of Ni-V nanostructures are highly dependent on the synthesis method and the molar ratio of nickel to vanadium. Hydrothermal synthesis and co-precipitation are common methods for producing Ni-V layered double hydroxides (LDHs) and other nanostructures.[1][2]

Structural and Morphological Properties

The morphology and crystal structure of Ni-V nanostructures are crucial for their performance in various applications. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) are employed for their characterization.

Property	Ni-V Nanostructure Type	Typical Values	Characterization Technique
Crystallite Size	Ni-V LDH	70 - 175 nm[3]	X-ray Diffraction (XRD)
Surface Area	Ni-V LDH	69 - 110 m²/g[3][4]	Brunauer-Emmett- Teller (BET)
Pore Volume	Ni-V LDH	0.27 - 0.59 cm ³ /g[3][4]	Barrett-Joyner- Halenda (BJH)
Pore Diameter	Ni-V LDH	9.8 - 34.7 nm[3][4]	Barrett-Joyner- Halenda (BJH)



Electrochemical Properties for Supercapacitor Applications

Ni-V LDHs have shown significant promise as electrode materials for supercapacitors due to their high specific capacitance.[5][6][7] The electrochemical performance is typically evaluated using a three-electrode system in an aqueous electrolyte like potassium hydroxide (KOH).[6][8] [9][10][11]

Ni:V Ratio	Specific Capacitance (F/g) at 1 A/g	Energy Density (Wh/kg)	Power Density (kW/kg)
Nio.80Vo.20 LDH	1581[5]	30.6[5]	0.78[5]
Ni0.75V0.25 LDH	1104[5]	-	-
Nio.67Vo.33 LDH	839[5]	-	-
Ni/Al LDH	~701 (at 10 mA/cm²) [6]	-	-
NiCo-LDH	1396[12]	60[12]	2.7[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Ni-V nanostructures.

Synthesis of Ni-V Layered Double Hydroxides (Hydrothermal Method)

The hydrothermal method is a common technique for synthesizing crystalline Ni-V LDH nanostructures.[2][13][14][15]

Materials:

- Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Vanadyl sulfate hydrate (VOSO₄·xH₂O) or Ammonium metavanadate (NH₄VO₃)



- Urea (CO(NH₂)₂)
- Deionized water
- Teflon-lined stainless-steel autoclave

Procedure:

- Precursor Solution Preparation: Dissolve stoichiometric amounts of nickel nitrate hexahydrate and a vanadium source in deionized water. The desired Ni:V molar ratio (e.g., 4:1, 3:1) should be used.
- Addition of Urea: Add urea to the precursor solution. Urea acts as a precipitating agent by decomposing into ammonia and carbon dioxide upon heating, which gradually increases the pH of the solution.
- Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave.
 Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180°C) for a designated time (e.g., 6-24 hours).[15][16] The temperature and time can be varied to control the crystallinity and morphology of the resulting nanostructures.[2]
- Product Recovery: After the hydrothermal reaction, allow the autoclave to cool down to room temperature.
- Washing: Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Drying: Dry the final product in a vacuum oven at a specific temperature (e.g., 60-80°C) for several hours.





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Workflow for the hydrothermal synthesis of Ni-V LDH nanostructures.

Morphological and Elemental Analysis (SEM/EDX)

Instrumentation: Scanning Electron Microscope (SEM) equipped with an Energy-Dispersive X-ray Spectroscopy (EDX) detector.

Procedure:

- Sample Preparation: Disperse a small amount of the dried Ni-V nanostructure powder onto a
 carbon tape mounted on an SEM stub. For imaging of individual nanoparticles, the powder
 can be dispersed in a solvent like ethanol, sonicated, and then a drop of the suspension is
 placed on a silicon wafer or carbon-coated grid and allowed to dry.
- Coating: If the sample is not sufficiently conductive, a thin layer of a conductive material (e.g., gold, carbon) is sputtered onto the sample to prevent charging effects during imaging.
- SEM Imaging: Introduce the sample into the SEM chamber. Apply an accelerating voltage (e.g., 5-20 kV) and use the secondary electron (SE) or backscattered electron (BSE) detector to obtain images of the nanostructure's morphology, including particle size and shape.
- EDX Analysis: Select a region of interest on the SEM image for elemental analysis. The EDX detector will collect the characteristic X-rays emitted from the sample, generating a spectrum that shows the elemental composition. This can be used to confirm the presence and distribution of Ni, V, and O. Elemental mapping can also be performed to visualize the spatial distribution of these elements within the nanostructures.

Crystallographic Analysis (XRD)

Instrumentation: X-ray Diffractometer with a Cu K α radiation source ($\lambda = 1.5406$ Å).

Procedure:

• Sample Preparation: A thin layer of the powdered Ni-V nanostructure sample is uniformly spread onto a sample holder (e.g., a zero-background silicon wafer or a glass slide).



- Data Collection: The sample is irradiated with X-rays at various angles (2θ), and the intensity
 of the diffracted X-rays is recorded. A typical 2θ range for layered double hydroxides is 5-80°.
- Data Analysis: The resulting XRD pattern is a plot of diffraction intensity versus 20. The
 positions of the diffraction peaks are used to identify the crystalline phases present by
 comparing them to standard diffraction patterns from databases like the Joint Committee on
 Powder Diffraction Standards (JCPDS). The crystallite size can be estimated from the
 broadening of the diffraction peaks using the Scherrer equation.

Surface Chemical Analysis (XPS)

Instrumentation: X-ray Photoelectron Spectrometer with a monochromatic Al Ka X-ray source.

Procedure:

- Sample Preparation: The powdered sample is mounted on a sample holder using doublesided adhesive tape.
- Data Acquisition: The sample is introduced into the ultra-high vacuum chamber of the XPS instrument. A survey scan is first performed to identify all the elements present on the surface. High-resolution scans are then acquired for the specific elements of interest (Ni 2p, V 2p, O 1s).
- Data Analysis:
 - Binding Energy Correction: The binding energy scale is typically calibrated by setting the C
 1s peak from adventitious carbon to 284.8 eV.[17]
 - Peak Fitting: The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve the different chemical states of each element.[18] A Shirley background is commonly used.[19]
 - o Interpretation: The binding energies of the fitted peaks are compared to literature values to determine the oxidation states of nickel and vanadium. For Ni-V LDH, Ni 2p₃/₂ peaks are typically found around 854.3-855.8 eV, corresponding to Ni²⁺.[1][18][20] V 2p₃/₂ peaks can show multiple oxidation states, with V⁴⁺ (VO₂) at approximately 516.4 eV and V⁵⁺ (V₂O₅)



at around 517.4 eV.[18] The O 1s spectrum can also be deconvoluted to identify lattice oxygen and hydroxyl groups.

Electrochemical Characterization (Cyclic Voltammetry)

Instrumentation: Potentiostat in a three-electrode electrochemical cell.[8][9][10][11]

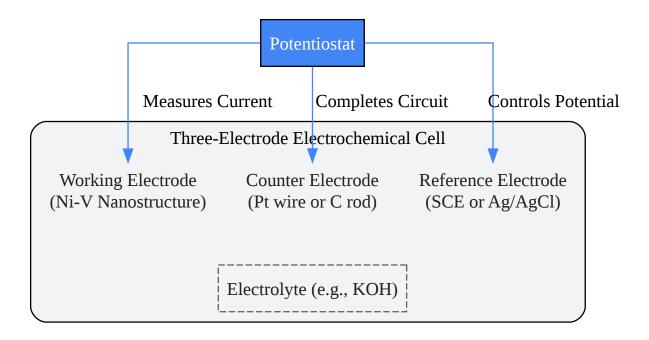
Components:

- Working Electrode: Ni-V nanostructure material coated on a conductive substrate (e.g., nickel foam, carbon cloth).
- Counter Electrode: A platinum wire or graphite rod.
- Reference Electrode: A standard calomel electrode (SCE) or Ag/AgCl electrode.
- Electrolyte: An aqueous solution, typically 1-6 M KOH.

Procedure:

- Working Electrode Preparation: A slurry is prepared by mixing the active material (Ni-V nanostructures), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a solvent. This slurry is then coated onto the conductive substrate and dried.
- Cell Assembly: The three electrodes are immersed in the electrolyte in the electrochemical cell.
- Cyclic Voltammetry (CV) Measurement: A potential window is set, and the potential is swept linearly between the lower and upper limits at a specific scan rate (e.g., 5-100 mV/s). The resulting current is measured and plotted against the applied potential. The shape of the CV curve provides information about the capacitive behavior of the material.
- Specific Capacitance Calculation: The specific capacitance (Csp) in F/g can be calculated from the CV curve using the following equation: Csp = (ʃI(V)dV) / (2 * m * v * ΔV) where ʃI(V)dV is the integrated area of the CV curve, m is the mass of the active material, v is the scan rate, and ΔV is the potential window.





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Schematic of a three-electrode cell for electrochemical testing.

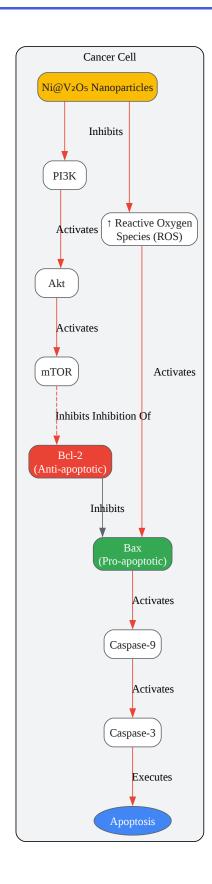
Application in Drug Development: Cancer Therapy

Nickel-vanadium nanostructures, particularly nickel-doped vanadium pentoxide (Ni@V₂O₅), have shown potential as anticancer agents by inducing apoptosis in cancer cells.[21][22][23]

Signaling Pathway of Ni@V2O5-Induced Apoptosis

Studies have shown that Ni@V₂O₅ nanocomposites can suppress the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell survival and proliferation and is often dysregulated in cancer.[21][22][23] The inhibition of this pathway, coupled with the generation of reactive oxygen species (ROS), leads to the activation of the intrinsic apoptotic pathway.[21] [22]





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Proposed signaling pathway of Ni@V2O5-induced apoptosis in cancer cells.



Pathway Description:

- Inhibition of PI3K/Akt/mTOR: Ni@V₂O₅ nanoparticles inhibit the PI3K/Akt/mTOR signaling cascade.[21][23] This pathway normally promotes cell survival by, in part, inhibiting proapoptotic proteins.
- Generation of ROS: The nanoparticles also lead to an increase in intracellular reactive oxygen species (ROS).[21][22]
- Activation of Pro-apoptotic Proteins: The combination of mTOR inhibition and increased ROS leads to the activation of pro-apoptotic proteins like Bax.
- Caspase Activation: Activated Bax triggers the mitochondrial release of cytochrome c, which in turn activates caspase-9.[21] Caspase-9 then activates the executioner caspase-3.
- Apoptosis: Caspase-3 orchestrates the dismantling of the cell, leading to apoptotic cell death.

This guide provides a foundational understanding of the initial characterization of nickelvanadium nanostructures. Further research is encouraged to explore the full potential of these materials in various scientific and biomedical applications.

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